5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is a heterocyclic compound that features a complex structure incorporating a furan ring, a triazolopyridazine moiety, and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Based on its structural similarity to other triazolothiadiazines, it is hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been found to have good oral bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have a wide range of molecular and cellular effects .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the use of green chemistry principles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazolopyridazine ring.
Coupling Reaction: The final step involves coupling the brominated triazolopyridazine with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Pharmaceutical Development: Investigated for its role in the development of new therapeutic agents for various diseases.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[1,5-a]pyridines
- 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines
Uniqueness
5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring with a triazolopyridazine moiety and a bromophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O2/c17-14-6-5-13(24-14)16(23)19-11-3-1-2-10(8-11)12-4-7-15-20-18-9-22(15)21-12/h1-9H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSCZGCZZBHFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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